REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[Cl:5][C:6]1[CH:7]=[N:8][N:9]([OH:11])[CH:10]=1>C(#N)C>[CH3:1][NH:2][C:3](=[O:4])[O:11][N:9]1[CH:10]=[C:6]([Cl:5])[CH:7]=[N:8]1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NN(C1)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
after which the reaction mixture is evaporated down
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(ON1N=CC(=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |